Ils-920

FKBP52 immunophilin selectivity binding affinity

Researchers investigating FKBP52-mediated neuroprotection require tool compounds free from mTOR/calcineurin artifacts. ILS-920 meets this need as a non-immunosuppressive rapalog engineered for selective FKBP52/CACNB1 dual engagement. • 229-fold selectivity for FKBP52 over FKBP12 - eliminates mTOR inhibition • 24% infarct volume reduction in tMCAO with 24 h therapeutic window • Phase I clinical safety data (NCT00827190) for translational benchmarking Supplied as ≥98% pure white to beige powder with global shipping.

Molecular Formula C57H86N2O14
Molecular Weight 1023.3 g/mol
CAS No. 892494-07-4
Cat. No. B3332388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIls-920
CAS892494-07-4
Molecular FormulaC57H86N2O14
Molecular Weight1023.3 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC3CCC(C(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C4CCCCN4C(=O)C(=O)C1(O2)O)C(C)CC5CCC(C(C5)OC)O)C)C)O)OC)C)C)N(O3)C6=CC=CC=C6)C)OC
InChIInChI=1S/C57H86N2O14/c1-33-26-37(5)51(62)53(70-10)52(63)38(6)27-34(2)47(61)32-49(35(3)28-40-20-24-46(60)50(30-40)69-9)71-56(66)45-18-14-15-25-58(45)55(65)54(64)57(67)39(7)19-21-42(72-57)31-48(68-8)36(4)29-43-22-23-44(33)59(73-43)41-16-12-11-13-17-41/h11-13,16-17,27,29,33-35,37,39-40,42-46,48-50,52-53,60,63,67H,14-15,18-26,28,30-32H2,1-10H3/b36-29+,38-27+/t33-,34+,35+,37+,39+,40-,42-,43+,44-,45-,46+,48-,49-,50+,52+,53-,57+/m0/s1
InChIKeyWZFNBQBUDJACCD-ZSYWEHCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ILS-920 (CAS 892494-07-4): A Non-Immunosuppressive Rapamycin Analog with Differentiated Neuroprotective Binding Profile for Stroke Research Procurement


ILS-920 is a chemically modified rapamycin analog (rapalog) designed to uncouple neuroprotective activity from immunosuppressive effects [1]. It is characterized by a Diels–Alder modification at the C19,C22 diene region, which abolishes mTOR binding while retaining and enhancing selectivity for FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (CACNB1) [2]. This structural engineering yields a compound with a molecular weight of 1023.3 g/mol, formulated as a white to beige powder with ≥98% purity by HPLC [3].

Why ILS-920 Cannot Be Replaced by Standard Rapamycin or Generic FKBP Ligands in Neuroprotection Studies


Standard rapamycin and FK506 exhibit broad immunophilin binding profiles that produce immunosuppression and off-target effects (e.g., FKBP12-mTOR inhibition, FKBP12.6-ryanodine receptor disruption) [1]. ILS-920's engineered selectivity for FKBP52 and CACNB1 creates a distinct pharmacological signature: it preserves neurotrophic efficacy while eliminating the >1000-fold immunosuppressive liability of rapamycin [2]. This uncoupling is critical for research applications where mTOR inhibition or immune modulation would confound interpretation of neuroprotective outcomes. Generic substitution with rapamycin would introduce mTOR-mediated artifacts and fail to replicate the FKBP52/CACNB1 dual-target engagement that underpins ILS-920's in vivo efficacy [1].

Quantitative Differentiation Evidence for ILS-920 Against Closest Comparators


FKBP52 vs. FKBP12 Binding Selectivity: 229-Fold Preference Compared to Rapamycin's 0.24-Fold

ILS-920 exhibits a 229-fold binding preference for FKBP52 (Kd = 0.48 nM) over FKBP12 (Kd = 110 nM), representing a stark departure from rapamycin, which binds both proteins with comparable affinity (FKBP52 Kd = 1.4 nM; FKBP12 Kd = 0.33 nM; ratio = 0.24) [1]. The compound's FKBP52/FKBP12 selectivity is 954-fold higher than that of rapamycin [2]. This selectivity is also superior to WYE-592 (8-fold preference) and contrasts with FK506, which binds both immunophilins with similar low nanomolar affinity [1].

FKBP52 immunophilin selectivity binding affinity

Immunosuppressive Activity: >1000-Fold Reduction vs. Rapamycin in T-Cell Proliferation Assay

ILS-920 shows no inhibition of IL-2-stimulated human CD4+ T cell proliferation at concentrations up to 5 µM (IC50 >5 µM), whereas rapamycin potently inhibits with an IC50 of 5 nM (0.005 µM) [1]. This represents a >1000-fold reduction in immunosuppressive activity. The comparator WYE-592 exhibits intermediate activity (IC50 = 150 nM) due to retro Diels–Alder reversion to rapamycin, a liability absent in ILS-920 [1].

immunosuppression T-cell inhibition mTOR uncoupling

Cortical Neuron Survival: 8.7-Fold Greater Potency than Rapamycin

ILS-920 promotes survival of cultured rat cortical neurons with an EC50 of 0.15 µM, an 8.7-fold improvement in potency over rapamycin (EC50 = 1.3 µM) and a 59-fold improvement over the legacy immunophilin ligand GPI-1046 (EC50 = 8.8 µM) [1]. The comparator WYE-592 shows an EC50 of 0.7 µM, making ILS-920 4.7-fold more potent in this assay [1].

neuroprotection cortical neurons neuronal survival

In Vivo Stroke Efficacy: 24% Infarct Reduction and 24-Hour Therapeutic Window

In a rat transient middle cerebral artery occlusion (tMCAO) model, ILS-920 administered as an intravenous bolus 4 hours post-occlusion at 10 mg/kg and 30 mg/kg reduced infarct volume by 24% and 23%, respectively, at 72 hours post-treatment (P < 0.05) [1]. In a permanent MCAO model, ILS-920 reduced neurological deficits when administered up to 24 hours post-stroke, with functional recovery sustained for at least 90 days [2]. This contrasts with rapamycin, which lacks demonstrated efficacy in stroke models under comparable conditions due to its immunosuppressive profile.

ischemic stroke MCAO model infarct volume

Electrophysiological Validation: Direct Inhibition of L-Type Calcium Channels in Neuronal Cells

ILS-920 directly inhibits L-type voltage-gated calcium channels in rat hippocampal neurons and F-11 DRG/neuroblastoma cells [1]. Affinity purification and Western blot analysis confirmed direct binding to the β1-subunit of L-type VGCC (CACNB1) independent of FKBP proteins [1]. This dual-target engagement (FKBP52 + CACNB1) is not observed with rapamycin or FK506, which primarily engage FKBP12 and calcineurin/mTOR respectively [2].

L-type calcium channel CACNB1 electrophysiology

Clinical Translation Milestone: Completion of Phase I Human Trial with Favorable Safety Profile

ILS-920 successfully completed a Phase I clinical trial (NCT00827190) evaluating single ascending intravenous doses in healthy adult subjects [1]. The study assessed safety, tolerability, pharmacokinetics, and pharmacodynamics, establishing a human safety benchmark not achieved by WYE-592 or other non-clinical rapalogs in this class [1]. This contrasts with rapamycin, which, despite clinical use, carries significant immunosuppressive and metabolic liabilities that preclude its use in non-oncologic neuroprotection [2].

clinical trial Phase I safety

Optimal Application Scenarios for ILS-920 Based on Verified Differentiation Evidence


FKBP52-Selective Pathway Dissection in Neurotrophic Signaling

ILS-920's 229-fold selectivity for FKBP52 over FKBP12 enables clean dissection of FKBP52-mediated neurotrophic signaling without confounding mTOR inhibition [1]. Researchers investigating FKBP52's role in neurite outgrowth, steroid receptor complex modulation, or neuronal survival should select ILS-920 over rapamycin (which inhibits mTOR) or FK506 (which inhibits calcineurin) [2].

Preclinical Ischemic Stroke Efficacy Studies Requiring Extended Therapeutic Window

ILS-920 demonstrates a 24% infarct volume reduction in tMCAO models with a 24-hour therapeutic window and sustained functional recovery through 90 days [1][2]. This profile makes it the preferred tool compound for studies investigating delayed neuroprotective interventions post-ischemia, where compounds like rapamycin lack both the efficacy and the safety margin required for chronic administration [1].

Dual-Target (FKBP52 + CACNB1) Mechanistic Studies in Excitotoxicity and Neuroprotection

ILS-920 uniquely engages both FKBP52 and the β1-subunit of L-type voltage-gated calcium channels [1]. Researchers studying calcium-induced excitotoxicity, synaptic plasticity, or neuroprotection via VGCC modulation should utilize ILS-920 as a dual-action probe, as neither rapamycin nor FK506 provides this CACNB1 engagement [1][2].

Translational Biomarker Development and Preclinical Safety Benchmarking

With Phase I clinical safety data available (NCT00827190) [1], ILS-920 serves as a translational benchmark for developing biomarkers of FKBP52/CACNB1 target engagement and neuroprotective efficacy. Researchers validating new neuroprotective assays or establishing PK/PD relationships should use ILS-920 as a reference standard with established human tolerability, distinguishing it from WYE-592 and other rapalogs lacking clinical exposure [1].

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